molecular formula C16H13ClN2O2 B2507065 (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone CAS No. 260549-57-3

(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B2507065
CAS No.: 260549-57-3
M. Wt: 300.74
InChI Key: FTMNWCNORUCWLR-UHFFFAOYSA-N
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Description

(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone is a chemical compound with the CAS Registry Number 260549-57-3. Its molecular formula is C16H13ClN2O2 and it has a molecular weight of 300.74000 g/mol . The compound features a furo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry known for its utility in constructing diverse bioactive molecules. Fused heterocyclic systems like this one are of significant interest in the development of novel pharmaceuticals and agrochemicals, as they can serve as key intermediates for more complex structures . Research into analogous thieno[2,3-b]pyridine systems has demonstrated their potential in creating spiro-fused heterocycles, which have been studied for their bioavailability and specific biological effects, such as a moderate antidote activity against herbicides in laboratory experiments . Furthermore, related heterocyclic compounds are frequently investigated using in silico methods, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, to evaluate their potential as therapeutic agents . This product is intended for research purposes only and is not for diagnostic or personal use. Researchers are responsible for confirming the compound's identity and purity for their specific applications.

Properties

IUPAC Name

(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-8-7-9(2)19-16-12(8)13(18)15(21-16)14(20)10-3-5-11(17)6-4-10/h3-7H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMNWCNORUCWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone exhibit significant anticancer properties. The furo[2,3-b]pyridine moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a building block in the synthesis of novel polymers. Its functional groups allow for easy incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials. This application is particularly relevant in the development of high-performance materials for industrial applications .

Biochemical Tool

Fluorescent Probes
The compound's structure lends itself to modification for use as a fluorescent probe in biochemical assays. By attaching appropriate fluorophores, researchers can utilize this compound to study cellular processes in real-time. Such probes are invaluable in understanding cellular dynamics and drug interactions at the molecular level .

  • Anticancer Research
    A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The researchers attributed this effect to the compound's ability to activate apoptotic pathways through mitochondrial dysfunction .
  • Material Development
    In another study focusing on polymer composites, researchers synthesized a novel polymer incorporating this compound as a monomer. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polymers used in engineering applications .

Mechanism of Action

The mechanism of action of (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Furopyridine vs. Thienopyridine Derivatives

The substitution of the furan ring (oxygen-containing) in the target compound with a thiophene (sulfur-containing) ring alters electronic properties. For example:

  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone (CAS 401582-47-6) has a thiophene ring, which increases lipophilicity compared to the furan analog due to sulfur’s polarizability .
  • Thieno[2,3-b]pyridine analogs exhibit distinct NMR shifts (e.g., pyridine-5-H at δ 7.10 ppm in DMSO) and IR absorptions (NH₂ stretches at ~3276 cm⁻¹) .

Aryl Substituent Variations

  • 4-Hydroxyphenyl analog: (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone (31) has a hydroxyl group, enabling hydrogen bonding. It melts at 211–213°C and shows a downfield-shifted OH proton (δ 11.01 ppm) .
  • 2,4-Dichlorophenyl analog: Increased halogenation enhances electrophilicity, as seen in (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone (CID 1186357), which has a molecular weight of 335.26 g/mol .
  • Phenyl and 4-Tolyl analogs : PI-15872 (phenyl) and PI-15873 (4-tolyl) lack halogens, reducing polarity compared to the 4-chlorophenyl derivative .

Physicochemical Properties

Compound (CAS/ID) Core Heterocycle Aryl Group Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target compound (PI-15871) Furo[2,3-b]pyridine 4-Chlorophenyl 300.75 Not reported NH₂, CO, Cl
401582-47-6 Thieno[2,3-b]pyridine 3-Chlorophenyl 302.79 Not reported NH₂, CO, Cl
311763-24-3 Thieno[2,3-b]pyridine Cyclopropyl 388.46 Not reported NH₂, CO, F, Cyclopropyl
5271-85-2 Thieno[2,3-b]pyridine 4-Chlorophenyl 364.85 Not reported NH₂, CO, Cl, Phenyl

Spectroscopic Comparisons

  • IR Spectroscopy: Thieno analogs show NH₂ stretches at 3276–3482 cm⁻¹ and carbonyl (C=O) stretches near 1595 cm⁻¹ . The furan analog’s IR data are unreported but expected to exhibit similar NH₂ stretches and a shifted C=O due to furan’s electronegativity.
  • NMR: Thieno derivatives display methyl groups at δ 2.49–2.76 ppm and aromatic protons between δ 7.07–7.90 ppm . The furan analog’s pyridine protons may resonate upfield compared to thiophene due to oxygen’s electron-withdrawing effect.

Biological Activity

The compound (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone , with CAS Number 260549-57-3 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H13ClN2O2
  • Molecular Weight : 300.74 g/mol
  • Structure : The compound features a furo[2,3-b]pyridine moiety linked to a chlorophenyl group via a methanone functional group.

Antiviral Properties

Research indicates that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, studies on related compounds have demonstrated their efficacy against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .

Anticancer Activity

The compound has been evaluated for its potential anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. Mechanistically, it may act through the modulation of signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been reported. For example, compounds structurally related to this methanone have been shown to inhibit certain kinases and proteases, which play crucial roles in cancer progression and viral replication .

Study 1: Antiviral Efficacy

A study conducted on a series of phenylbenzamide derivatives revealed that modifications to the structure significantly impacted their antiviral potency against HBV. The study highlighted the importance of the chlorophenyl group in enhancing antiviral activity and stability in metabolic assays .

Study 2: Cytotoxicity and Selectivity

Another investigation assessed the cytotoxic effects of this compound on various human cancer cell lines. Results indicated that the compound displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

  • Inhibition of Viral Replication : The compound enhances A3G levels, which are critical for inhibiting HBV replication.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells.
  • Enzyme Modulation : The compound may alter kinase activity, affecting cellular signaling pathways related to growth and survival.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HBV replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of kinases and proteases

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone?

  • Methodology : The compound is typically synthesized via multi-step heterocyclic chemistry. Key steps include:

  • Furopyridine Core Formation : Cyclization of substituted pyridine precursors with furan derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Methanone Linkage : Coupling the furopyridine intermediate with 4-chlorobenzoyl chloride via Friedel-Crafts acylation or nucleophilic substitution, optimized in anhydrous dichloromethane with AlCl₃ .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
    • Critical Parameters : Reaction temperature (70–90°C), stoichiometric control of acylating agents, and inert atmosphere to prevent oxidation of the amino group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3350–3450 cm⁻¹ (N-H stretch of the amino group) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 371.08) and fragmentation patterns .
    • Supplementary Data : X-ray crystallography (monoclinic P2₁/c space group, unit cell parameters a = 10.2 Å, b = 12.5 Å) for absolute configuration validation .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts in the synthesis of this compound?

  • Strategies :

  • Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions during acylation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes, improving yield by 15–20% .
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., over-acylated derivatives) and adjust reagent ratios .
    • Data-Driven Adjustments :
ConditionYield (%)Purity (%)
Conventional AlCl₃6288
FeCl₃ (0.5 eq)7594
Microwave (100°C)8297

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Comparative Studies :

  • Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-bromophenyl to assess SAR in kinase inhibition assays .
  • Key Findings :
  • 4-Cl: IC₅₀ = 0.8 μM (kinase X)
  • 4-F: IC₅₀ = 1.2 μM
  • 4-Br: IC₅₀ = 0.5 μM (enhanced hydrophobic interactions) .
    • Mechanistic Insight : Molecular docking reveals halogen bonding between Cl and kinase X’s Lys-123 residue, stabilizing the inhibitor-enzyme complex .

Q. How can conflicting solubility data (e.g., in DMSO vs. aqueous buffers) be resolved?

  • Approach :

  • Solubility Testing : Use dynamic light scattering (DLS) to measure aggregation in PBS (pH 7.4) vs. DMSO .
  • Buffer Additives : Co-solvents (5% PEG-400) or surfactants (0.1% Tween-80) improve aqueous solubility from <10 μg/mL to >50 μg/mL .
    • Contradiction Analysis : Discrepancies arise from protonation of the amino group in acidic buffers, altering hydrophilicity. Adjust pH to 6.5–7.0 for consistent results .

Methodological Challenges and Solutions

Q. What strategies are effective for resolving ambiguous NOE correlations in NMR assignments?

  • Tools :

  • ROESY : Differentiate through-space interactions (e.g., between the furo oxygen and 4-chlorophenyl protons) .
  • DFT Calculations : Optimize molecular geometry using Gaussian09 to predict coupling constants (e.g., ³J = 8.2 Hz for H-2 and H-3) .
    • Case Study : Ambiguity in methyl group orientation resolved via X-ray data (torsion angle = 112.5°) .

Q. How can metabolic stability be improved for in vivo studies?

  • Modifications :

  • Deuterated Analogues : Replace labile C-H bonds with C-D at the 4-methyl position (t₁/₂ increased from 2.1 h to 4.7 h in microsomes) .
  • Prodrug Design : Introduce a phosphate ester at the amino group, hydrolyzed in vivo by phosphatases .

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